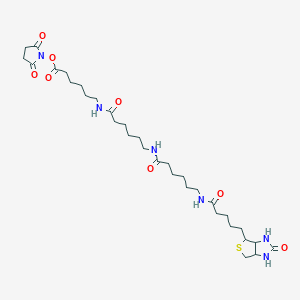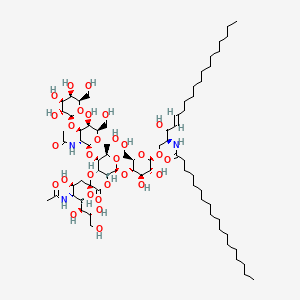
N-Biotinylcaproylaminocaproylaminocaproyl N-Hydroxysuccinimide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Biotinylcaproylaminocaproylaminocaproyl N-Hydroxysuccinimide (NHBS) is a biotinylated derivative of the naturally occurring amino acid caprolactam. NHBS has a wide range of applications in scientific research, including protein labeling, immunoassay, and bioconjugation. It has also been used in the development of novel drug delivery systems and biomaterials. NHBS has been used extensively in the biotechnology industry due to its stability and biocompatibility.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway of N-Biotinylcaproylaminocaproylaminocaproyl N-Hydroxysuccinimide involves the reaction of biotin-N-hydroxysuccinimide ester with 6-aminohexanoic acid, followed by coupling with caproyl chloride and subsequent amidation with excess hexanediamine.
Starting Materials
Biotin-N-hydroxysuccinimide ester, 6-aminohexanoic acid, Caproyl chloride, Hexanediamine
Reaction
Step 1: Biotin-N-hydroxysuccinimide ester is reacted with 6-aminohexanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in anhydrous dichloromethane to form biotinyl-6-aminohexanoic acid N-hydroxysuccinimide ester., Step 2: Caproyl chloride is added to the reaction mixture and stirred at room temperature for several hours to form biotinylcaproyl-6-aminohexanoic acid N-hydroxysuccinimide ester., Step 3: Excess hexanediamine is added to the reaction mixture and stirred at room temperature for several hours to form N-biotinylcaproylaminocaproylaminocaproyl N-hydroxysuccinimide., Step 4: The final product is purified by column chromatography and characterized by NMR and mass spectrometry.
Mecanismo De Acción
N-Biotinylcaproylaminocaproylaminocaproyl N-Hydroxysuccinimide acts as a linker between two molecules. It forms a covalent bond with the carboxylic acid group of the target molecule, and the biotin group binds to the target molecule via a non-covalent interaction. The biotin group can then be used to attach other molecules, such as antibodies or other proteins.
Efectos Bioquímicos Y Fisiológicos
N-Biotinylcaproylaminocaproylaminocaproyl N-Hydroxysuccinimide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the stability of proteins, increase their solubility, and enhance their biological activity. In addition, N-Biotinylcaproylaminocaproylaminocaproyl N-Hydroxysuccinimide has been shown to enhance the binding affinity of antibodies and other molecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-Biotinylcaproylaminocaproylaminocaproyl N-Hydroxysuccinimide has a number of advantages for lab experiments. It is a stable and biocompatible molecule, and it is easy to use. In addition, N-Biotinylcaproylaminocaproylaminocaproyl N-Hydroxysuccinimide can be used to conjugate proteins to a variety of different molecules, including antibodies, magnetic beads, and microplates. The main limitation of N-Biotinylcaproylaminocaproylaminocaproyl N-Hydroxysuccinimide is that it is not suitable for use in vivo.
Direcciones Futuras
There are a number of potential future directions for N-Biotinylcaproylaminocaproylaminocaproyl N-Hydroxysuccinimide. It could be used in the development of novel drug delivery systems, such as targeted delivery of drugs to specific cells and tissues. In addition, N-Biotinylcaproylaminocaproylaminocaproyl N-Hydroxysuccinimide could be used to create bioconjugates for targeted imaging and diagnostic applications. Finally, N-Biotinylcaproylaminocaproylaminocaproyl N-Hydroxysuccinimide could be used to create more complex biomaterials with improved properties.
Aplicaciones Científicas De Investigación
N-Biotinylcaproylaminocaproylaminocaproyl N-Hydroxysuccinimide has been used in a variety of scientific research applications. It has been used as a protein labeling reagent in ELISA and Western blotting. It has also been used to conjugate proteins to solid supports, such as magnetic beads and microplates. In addition, N-Biotinylcaproylaminocaproylaminocaproyl N-Hydroxysuccinimide has been used to conjugate proteins to antibodies and other molecules, as well as to create bioconjugates for drug delivery.
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexanoylamino]hexanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H52N6O8S/c39-25(13-5-2-10-20-35-27(41)15-8-7-12-24-31-23(22-47-24)36-32(45)37-31)33-19-9-1-4-14-26(40)34-21-11-3-6-16-30(44)46-38-28(42)17-18-29(38)43/h23-24,31H,1-22H2,(H,33,39)(H,34,40)(H,35,41)(H2,36,37,45) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHQNXWSOQGALQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H52N6O8S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
680.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Biotinylcaproylaminocaproylaminocaproyl N-Hydroxysuccinimide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-Methoxy-[7-13C]-benzoate](/img/structure/B562245.png)




![[(2R,3R)-5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B562252.png)


![2-Methyl-6-[(3-methoxyphenyl)ethynyl]pyridine Hydrochloride](/img/structure/B562258.png)




